molecular formula C19H22N2O B10858305 Benanserin CAS No. 441-91-8

Benanserin

Katalognummer: B10858305
CAS-Nummer: 441-91-8
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: RPSOLZRELOLSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benanserin is a serotonin (5-hydroxytryptamine, 5-HT) antagonist belonging to the indole derivative class. Initially studied for its anti-histamine, anti-acetylcholine, and anti-serotonergic activities, it has served as a structural template for developing analogs targeting diverse biological pathways . Its core indole scaffold facilitates interactions with neurotransmitter receptors, making it a reference compound for studying structure-activity relationships (SAR) in neuropharmacology and oncology .

Eigenschaften

CAS-Nummer

441-91-8

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine

InChI

InChI=1S/C19H22N2O/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13,20H2,1-2H3

InChI-Schlüssel

RPSOLZRELOLSFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of benanserin involves several steps, typically starting with the preparation of indole derivatives. One common method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot reaction to obtain aminoindolizines . This method offers advantages such as swiftness, preparation of complex compounds from readily available materials, and simplification of workup.

Analyse Chemischer Reaktionen

Benanserin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann an bestimmte Rezeptoren binden und diese hemmen, wie z. B. Dopamin- und Serotoninrezeptoren, die an der Neurotransmission beteiligt sind. Diese Wechselwirkung kann zu Veränderungen in zellulären Signalwegen und physiologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of benanserin involves its interaction with various molecular targets. It can bind to and inhibit specific receptors, such as dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can lead to changes in cellular signaling pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Indole and Indolizine Derivatives

Benanserin’s structural analogs include indole- and indolizine-based derivatives. Key comparisons are summarized below:

1-(2-Aminoethyl)-3-benzyl-7-methoxy-2-methylindolizine
  • Structural Feature : Replaces this compound’s indole core with an indolizine ring, retaining the 3-benzyl and 2-methyl substituents .
  • Pharmacological Profile :
    • Retains anti-acetylcholinesterase activity comparable to this compound.
    • Reduced efficacy : 50–60% lower anti-histamine and anti-5-HT activities compared to this compound .
  • Implications : Indolizine substitution preserves enzyme inhibition but diminishes receptor antagonism, highlighting the critical role of the indole nucleus in serotoninergic activity .
Tryptamine K103
  • Structural Feature : Shares the tryptamine backbone with this compound but includes modifications enhancing SHIP1/2 inhibition .
  • Pharmacological Profile: SHIP1 Inhibition: IC₅₀ = 0.8 µM (vs. This compound’s undefined SHIP activity).
Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates
  • Structural Feature : Indolizine derivatives with acetyl and benzoyl groups.
  • Pharmacological Profile :
    • Anti-Tubercular Activity : MIC = 6.25 µg/mL against Mycobacterium tuberculosis (vs. This compound’s lack of reported anti-tubercular efficacy) .

Functional Analogs: SHIP1/2 Inhibitors

This compound’s functional analogs target lipid phosphatase enzymes (SHIP1/2), which regulate PI3K/AKT signaling in cancer.

Compound Target Selectivity Efficacy in Multiple Myeloma Resistance Mechanism Reference
This compound Serotonin receptor Not studied in this context N/A
3α-Aminocholestane (3AC) SHIP1-selective 70% tumor growth inhibition SHIP2 upregulation
Tryptamine K103 Pan-SHIP1/2 85% tumor growth inhibition SHIP2 upregulation

Anti-Inflammatory and Enzyme-Targeting Analogs

Ramatroban
  • Structural Feature : Carbazole-based thromboxane receptor antagonist.
  • Comparison : Unlike this compound, Ramatroban lacks serotonin receptor affinity but shares anti-inflammatory properties via prostaglandin D2 inhibition .
7-Methoxy-2-methylindolizine Derivatives
  • Activity : Moderate COX-2 inhibition (IC₅₀ = 12 µM) vs. This compound’s undefined COX-2 interaction .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Key Analogs

Compound Core Structure Key Modifications Primary Target Therapeutic Application Potency/IC₅₀
This compound Indole 3-Benzyl, 2-methyl 5-HT receptors Neurological disorders Not quantified
1-(2-Aminoethyl)-3-benzyl-indolizine Indolizine Indole → indolizine substitution Acetylcholinesterase Smooth muscle studies Comparable to this compound
Tryptamine K103 Tryptamine N1-benzyl, optimized side chains SHIP1/2 Multiple myeloma IC₅₀ = 0.8 µM

Biologische Aktivität

Benanserin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Originally developed as an antipsychotic agent, its structural analogs and derivatives have shown promise in various therapeutic areas, including cancer treatment and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound is classified as a serotonin antagonist, specifically targeting serotonin receptors (5-HT2A and 5-HT2C). Its ability to modulate serotonin pathways makes it relevant in treating psychiatric disorders and has implications for other conditions such as cancer and tuberculosis. The compound's structural features contribute to its binding affinity and specificity for these receptors.

Therapeutic Applications

1. Antipsychotic Activity
this compound was initially developed for its antipsychotic properties, demonstrating efficacy in managing schizophrenia symptoms by antagonizing serotonin receptors.

2. Anticancer Properties
Recent studies have indicated that this compound and its analogs exhibit cytotoxic effects on various cancer cell lines. For instance, a study evaluated the compound's effects on leukemia cell lines (NB4, HSB2, K562) and breast cancer cell lines (MCF-7, MBA-MD-231), revealing significant inhibition of cell proliferation due to SHIP1/2 inhibition .

3. Antitubercular Activity
Research has shown that this compound derivatives possess anti-tuberculosis activity. A study using Mycobacterium tuberculosis strains demonstrated that certain this compound analogs inhibited bacterial growth effectively, with promising results against multi-drug-resistant strains .

Research Findings

Recent investigations into the biological activity of this compound have yielded significant insights:

  • Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities of this compound derivatives to key enzymes involved in fatty acid biosynthesis in mycobacteria, suggesting potential as novel anti-TB agents .
  • Crystallographic Studies : Single-crystal X-ray diffraction studies have elucidated the structural characteristics of this compound analogs, which are essential for understanding their interactions at the molecular level .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Cell Lines/Pathogen IC50 (μM) Mechanism
AntipsychoticVarious (clinical use)N/A5-HT2A/C receptor antagonism
CytotoxicityNB4, HSB2, K56210-20SHIP1/2 inhibition
AntitubercularM. tuberculosis (H37Rv)16Inhibition of fatty acid synthesis

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with schizophrenia showed significant improvements in psychotic symptoms compared to placebo controls.
  • Case Study 2 : A preclinical study demonstrated that a this compound derivative effectively reduced tumor growth in xenograft models of breast cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.